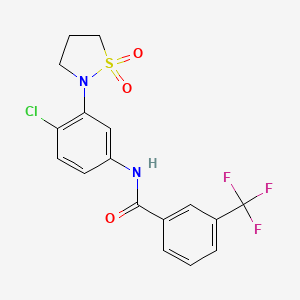
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chlorinated phenyl ring and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the isothiazolidinone ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Chlorination: Introduction of the chlorine atom on the phenyl ring can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide linkage, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidinone ring can be further oxidized to introduce additional functional groups.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Halogen atoms (e.g., chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide may exhibit biological activity, making it a candidate for drug development. It could potentially act as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide: Lacks the isothiazolidinone ring.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: Lacks the trifluoromethyl group.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide: Substitutes the trifluoromethyl group with a methyl group.
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the isothiazolidinone ring and the trifluoromethyl group. These functional groups confer distinct chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C17H14ClF3N2O3S |
|---|---|
分子量 |
418.8 g/mol |
IUPAC 名称 |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H14ClF3N2O3S/c18-14-6-5-13(10-15(14)23-7-2-8-27(23,25)26)22-16(24)11-3-1-4-12(9-11)17(19,20)21/h1,3-6,9-10H,2,7-8H2,(H,22,24) |
InChI 键 |
BNZIRTSSGKTJJC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-chlorophenyl)-3-cyclohexyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11262232.png)
![N-(2-ethylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11262238.png)
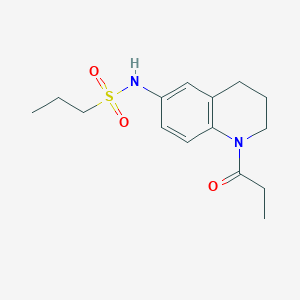
![N-(3-methylbutyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B11262251.png)
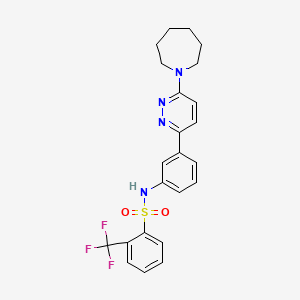
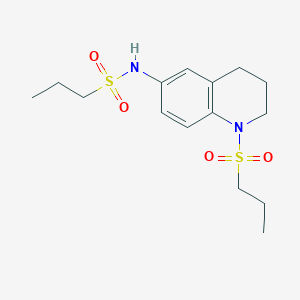
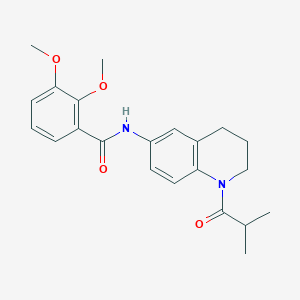
![N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B11262294.png)
![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11262301.png)
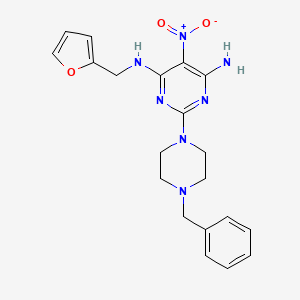
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11262320.png)
![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11262322.png)
![8-[(3-methylbenzyl)sulfanyl]-9-(tetrahydrofuran-2-ylmethyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11262326.png)

